

An Introductory Guide to the Various Industrial Applications of Gluconic Acid

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Compound of Interest

Compound Name: *Gluconic acid*

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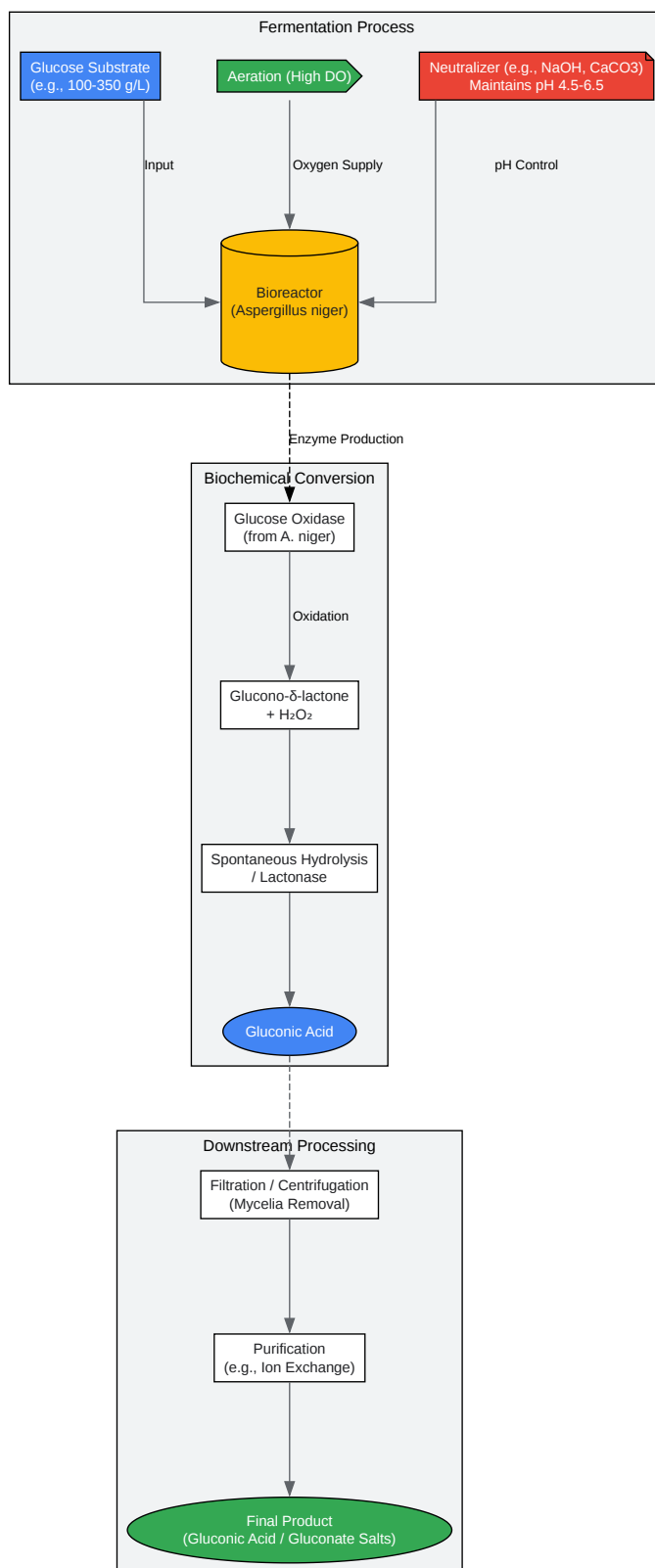
An In-depth Technical Guide

This guide provides a comprehensive overview of **gluconic acid**, a versatile and biodegradable organic acid. Derived from the simple oxidation of glucose, its unique properties, particularly its exceptional ability to chelate metal ions, have led to its widespread use across diverse industrial sectors. This document details its applications in construction, agriculture, food and beverage, pharmaceuticals, and cleaning industries, presenting quantitative data, experimental protocols, and process visualizations for researchers, scientists, and drug development professionals.

Introduction to Gluconic Acid

Gluconic acid ($C_6H_{12}O_7$) is a mild, non-corrosive, and non-toxic carboxylic acid.[1] It is found naturally in fruits, honey, and wine.[2] In aqueous solutions, **gluconic acid** exists in equilibrium with its cyclic esters, glucono-delta-lactone and glucono-gamma-lactone.[1] Its salts, known as gluconates (e.g., sodium gluconate, calcium gluconate), are often used in industrial applications.[3]

The primary method for industrial production of **gluconic acid** is through the microbial fermentation of glucose.[4][5] This process typically utilizes fungi, such as *Aspergillus niger*, or bacteria, like *Gluconobacter oxydans*, which possess enzymes that efficiently oxidize glucose to **gluconic acid**. [4][6] The fermentation is an aerobic process where factors like pH, temperature, aeration, and glucose concentration are carefully controlled to maximize yield.[1][7]

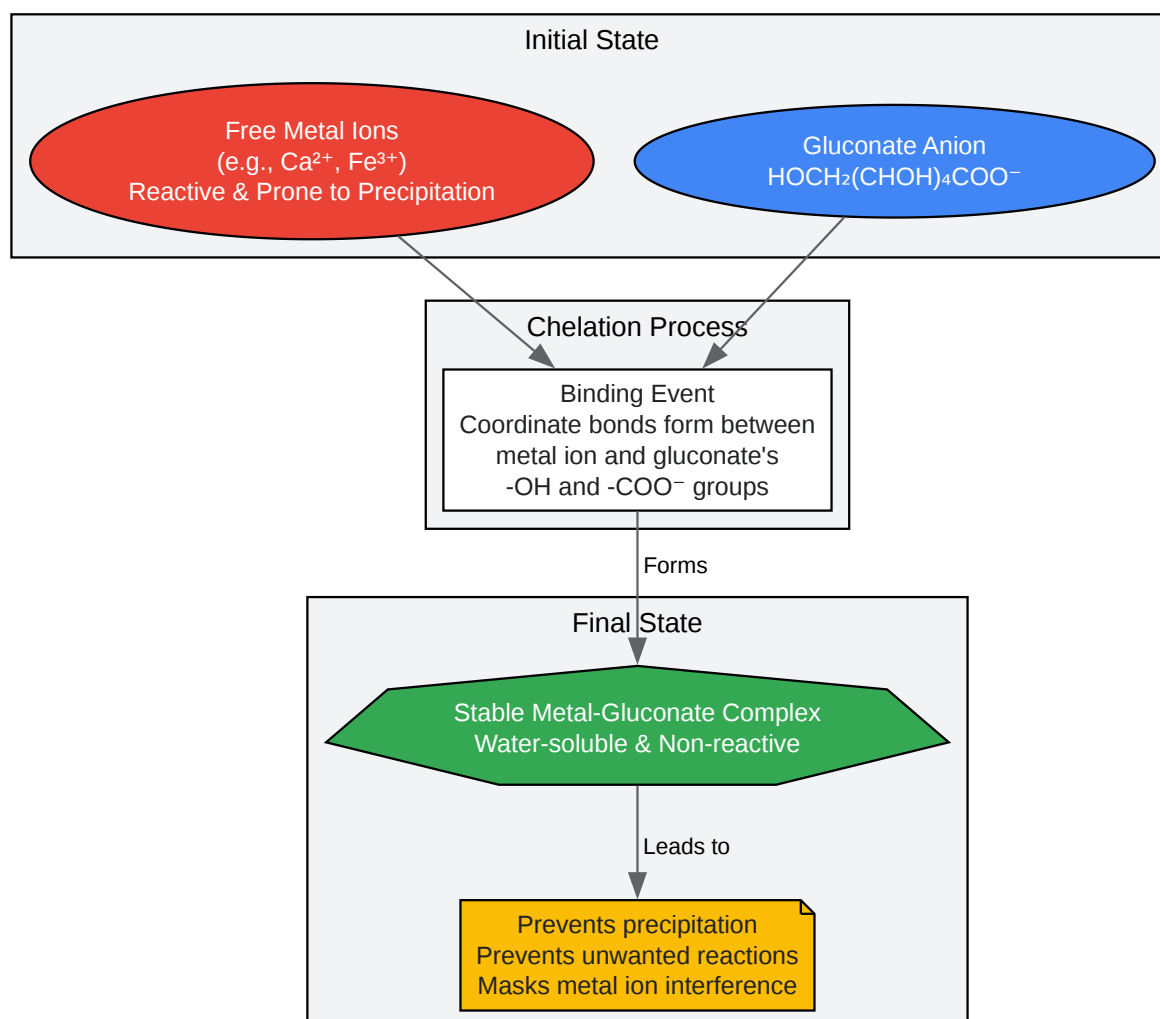


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Caption: Microbial Production of **Gluconic Acid** via Fermentation.

Core Mechanism: Chelation

The most significant property of **gluconic acid** and its salts is their excellent chelating power, especially in alkaline solutions.[7] A chelating agent can form multiple bonds with a single metal ion, effectively sequestering it and forming a stable, water-soluble complex.[8] The gluconate anion possesses a six-carbon chain with multiple hydroxyl (-OH) groups and a carboxylate (-COO⁻) group, which can donate electrons to form coordinate bonds with divalent and trivalent metal ions such as Calcium (Ca²⁺), Iron (Fe²⁺/Fe³⁺), Copper (Cu²⁺), and Aluminum (Al³⁺).[2] This action prevents the metal ions from precipitating or engaging in other undesirable chemical reactions.[9] This property surpasses that of many other chelating agents like EDTA and NTA in alkaline conditions.[7]



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Caption: Mechanism of Metal Ion Chelation by Gluconate.

Industrial Applications

Construction Industry

In the construction sector, **gluconic acid** and its salt, sodium gluconate, are widely used as high-performance concrete admixtures.^[10] They function primarily as set retarders and water reducers (plasticizers).^{[11][12]} By chelating calcium ions (Ca^{2+}) in the cement paste, gluconate

interferes with the nucleation and growth of hydration products, thereby delaying the setting time of the concrete.[13][14] This retardation is crucial for large-scale pours, long-distance transport, and construction in hot climates.[14][15] As a water reducer, it improves the workability (slump) of fresh concrete, allowing for a lower water-to-cement ratio, which in turn leads to higher compressive strength and enhanced durability in the hardened concrete.[10][12]

Data Presentation: Effect of **Gluconic Acid**/Sodium Gluconate on Concrete Properties

Admixture (% by weight of cement)	Effect on Setting Time	Effect on Workability (Slump)	Effect on 28-Day Compressive Strength	Reference
0.03% - 0.08% Sodium Gluconate (SG)	Significant retardation	Increases initial slump and retention	Strength enhancement observed	[16]
0.08% Gluconic Acid (GA)	Prolongs workability up to 120 min	Slump retained for 120 min	11% higher flexural strength than control	[14]
0.1% GA	Prolongs workability up to 150 min	Slump retained for over 120 min	No negative effect on mechanical properties	[13][14]
0.12% SG	Initial & final set times 5.0x & 4.5x longer	-	90-day strength increased by 13%	[13][16]
0.15% SG	Significant delay	-	-	[12]

Agriculture

In agriculture, **gluconic acid** serves as a highly effective and biodegradable chelating agent for delivering essential micronutrients to plants.[13][17] Micronutrients like zinc (Zn), iron (Fe), manganese (Mn), and copper (Cu) are often unavailable for plant uptake in certain soil conditions, such as high pH.[13] When chelated with gluconate, these metal ions are kept in a

stable and soluble form, improving their mobility in the soil and availability at the root surface. [13][16] This leads to better absorption by the plant, correcting nutrient deficiencies and ultimately improving crop growth and yield.[8][16] Gluconate-based fertilizers are considered an environmentally friendly alternative to synthetic chelating agents like EDTA.[13]

Data Presentation: Effect of Gluconate Chelates on Crop Yield

Crop	Treatment	Yield (kg/ha)	% Increase over Control	Key Finding	Reference
Bt-Cotton	Control	1498.14	-	-	[8]
Bt-Cotton	Zn Gluconate	2709.67	80.8%	Highest yield, significantly superior to control	[8]
Bt-Cotton	Zn EDTA	2515.95	67.9%	On par with Zn Gluconate	[8]
Bt-Cotton	Fe Gluconate	2323.93	55.1%	Significant increase over control	[8]
Maize	100% Recommend ed Dose of Fertilizer (RDF)	7649.8	-	Highest yield	[18]
Maize	75% RDF + 25% Gluconate/Lactate Formulation	7254.3	-	Comparable yield to 100% RDF with reduced fertilizer	[18]

Food and Beverage Industry

Gluconic acid (E574) and its derivatives are widely used in the food industry due to their GRAS (Generally Recognized as Safe) status.[\[6\]](#)

- **Acidity Regulator:** It imparts a mild, refreshing tartness and is used to adjust the pH in beverages, dairy products, and desserts.[\[6\]](#)[\[19\]](#)
- **Leavening Agent:** In baking, glucono-delta-lactone (GDL) hydrolyzes to **gluconic acid**, which then reacts with baking soda to produce carbon dioxide, causing dough to rise.[\[19\]](#)
- **Chelating Agent:** It sequesters metal ions that can cause undesirable changes in color, flavor, and texture, thereby acting as a stabilizer and preservative.[\[6\]](#)[\[19\]](#) In dairy products, it can prevent the formation of milkstone.[\[19\]](#)
- **Curing Agent:** GDL is used as a curing and pickling agent for meats and sausages.[\[6\]](#)

Pharmaceutical Industry

In pharmaceuticals, gluconate is primarily used as a biologically neutral carrier for mineral supplements.[\[2\]](#) Salts like calcium gluconate, ferrous gluconate, and zinc gluconate are used to treat deficiencies of these essential minerals, as the gluconate form enhances their bioavailability.[\[17\]](#)[\[20\]](#) Calcium gluconate is also used intravenously to treat hypocalcemia and as a gel to treat hydrofluoric acid burns.[\[2\]](#) Furthermore, its chelating properties are valuable for stabilizing drug formulations by sequestering metal ions that could catalyze the degradation of active pharmaceutical ingredients (APIs).[\[8\]](#)[\[21\]](#)

Cleaning and Water Treatment

The strong chelating power of **gluconic acid** and sodium gluconate makes them excellent components in industrial and household cleaning products.[\[7\]](#)[\[22\]](#) They are particularly effective in alkaline solutions for dissolving mineral deposits, rust, and scale from metal surfaces and glass bottles.[\[2\]](#)[\[6\]](#) In water treatment, gluconates are used to sequester hard water ions (Ca^{2+} , Mg^{2+}), preventing scale buildup in pipes, boilers, and cooling systems.[\[8\]](#)[\[22\]](#) Their biodegradability makes them an environmentally friendly choice compared to phosphate-based agents.[\[3\]](#)[\[8\]](#)

Experimental Protocols

Production of Gluconic Acid by Submerged Fermentation

This protocol describes a typical lab-scale batch fermentation process for producing **gluconic acid** using *Aspergillus niger*.

1. Media Preparation:

- Prepare the fermentation medium with the following composition (per liter): 140 g Glucose, 3.0 g NaNO₃, 3.0 g Yeast Extract, 1.0 g KH₂PO₄, 0.5 g MgSO₄·7H₂O, 0.5 g KCl, and 0.01 g FeSO₄·7H₂O.[2]
- Adjust the initial pH of the medium to 6.0 using NaOH or HCl.[2]
- Dispense 50 mL of the medium into 250 mL Erlenmeyer flasks.[2]
- Sterilize the flasks by autoclaving at 121°C for 20 minutes.[23]

2. Inoculum Preparation:

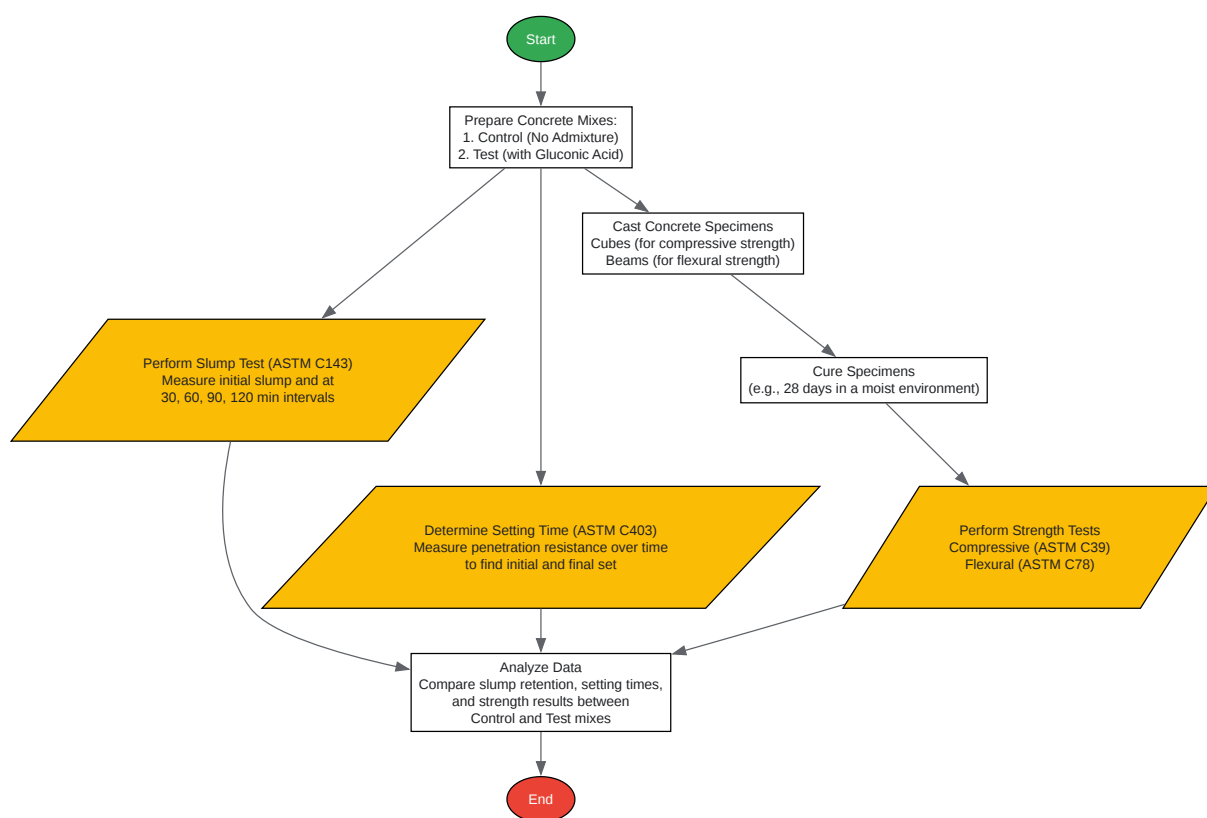
- Prepare a spore suspension of a high-yield *Aspergillus niger* strain in sterile distilled water containing a surfactant (e.g., 0.1% Tween 80).
- Adjust the spore concentration to approximately 1 x 10⁷ spores/mL.

3. Fermentation:

- Inoculate each sterilized flask with 2% (v/v) of the prepared spore suspension.[1]
- Incubate the flasks in an orbital shaker at 30°C with agitation at 200-220 rpm to ensure adequate aeration.[2][24]
- The fermentation is typically run for 7 days.[2] During the process, the pH will drop due to acid production; it can be periodically adjusted with a sterile CaCO₃ slurry (15%) if controlled pH is desired.[23]

4. Analysis:

- Withdraw samples aseptically at regular intervals (e.g., every 24 hours).
- Separate the fungal biomass from the broth by filtration. Determine the biomass dry weight by drying the mycelia at 80°C to a constant weight.[\[2\]](#)
- Analyze the filtrate for **gluconic acid** concentration using titration with a standard NaOH solution or by High-Performance Liquid Chromatography (HPLC).[\[2\]](#)
- Measure residual glucose concentration to calculate the conversion yield.[\[23\]](#)



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Caption: Experimental Workflow for Evaluating Concrete Admixtures.

Evaluation of Gluconic Acid as a Concrete Setting Retarder

This protocol outlines the standard procedure for assessing the performance of **gluconic acid** as a concrete admixture.[\[14\]](#)[\[25\]](#)

1. Materials and Mix Design:

- Define a standard concrete mix design (e.g., M35 grade) specifying the quantities of cement, fine aggregate, coarse aggregate, and water per IS 10262:2019 or relevant ASTM standards.[\[14\]](#)
- Prepare at least two batches: a control mix (without admixture) and a test mix containing a specific dosage of **gluconic acid** (e.g., 0.08% by weight of cement).[\[14\]](#)

2. Mixing Procedure:

- Mix the concrete components in a standard mixer. The **gluconic acid** (if liquid) is typically added with the mixing water.[\[25\]](#)
- Follow a standardized mixing sequence and time (e.g., mix for 2 min, rest for 2 min, mix for 1 min).[\[25\]](#)

3. Testing Fresh Concrete:

- Workability (Slump Retention): Immediately after mixing, perform a slump test (ASTM C143).[\[4\]](#) Repeat the slump test at set intervals (e.g., 30, 60, 90, and 120 minutes) to measure the loss of workability over time.[\[14\]](#)
- Setting Time: Use the penetration resistance test (ASTM C403) on mortar sieved from the concrete mix.[\[25\]](#) Monitor the force required to penetrate the mortar with standard needles over time to determine the initial and final setting times.[\[26\]](#)

4. Testing Hardened Concrete:

- Cast concrete specimens (e.g., 150x150x150 mm cubes for compressive strength) from both the control and test batches.[\[27\]](#)

- Cure the specimens under standard conditions (e.g., in a water bath or fog room) for specified durations (e.g., 7, 14, and 28 days).[27]
- At each test age, determine the compressive strength of the cubes according to ASTM C39.[28]

5. Data Analysis:

- Compare the slump retention curves of the control and test mixes to quantify the improvement in workability time.
- Calculate the delay in initial and final setting times caused by the **gluconic acid**.
- Compare the compressive strength development of the control and test concretes to ensure the retarder does not adversely affect long-term strength.[14]

Determination of Metal Ion Chelation Capacity

This protocol provides a general method for quantifying the ability of **gluconic acid** to chelate metal ions, adapted from spectrophotometric assays.[6]

1. Reagent Preparation:

- Prepare a standard solution of the metal ion of interest (e.g., 2 mM FeCl_2).[6]
- Prepare a solution of a colorimetric indicator that complexes with the free metal ion (e.g., 5 mM Ferrozine, which forms a colored complex with Fe^{2+}).[6]
- Prepare a series of **gluconic acid** solutions of known concentrations.
- Prepare a buffer solution to maintain a constant pH (e.g., acetate buffer, pH 5.6).

2. Assay Procedure:

- In a series of test tubes, add a fixed volume of the metal ion solution (e.g., 0.05 mL of 2 mM FeCl_2).[6]
- Add increasing volumes of the **gluconic acid** solutions to the test tubes.

- Allow the **gluconic acid** to react and chelate the metal ions for a set period (e.g., 10 minutes).
- Add the colorimetric indicator (e.g., 0.2 mL of 5 mM Ferrozine) to each tube. The indicator will react with any unchelated metal ions.[\[6\]](#)
- Allow the color to develop for a specified time (e.g., 10 minutes).

3. Measurement and Calculation:

- Measure the absorbance of each solution at the specific wavelength for the metal-indicator complex (e.g., 562 nm for the Fe^{2+} -Ferrozine complex) using a spectrophotometer.[\[6\]](#)
- Prepare a control sample containing the metal ion and indicator but no **gluconic acid** (representing 0% chelation).
- The chelating ability is calculated as a percentage using the formula:
 - $\% \text{ Chelation} = [(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$
 - Where A_{control} is the absorbance of the control and A_{sample} is the absorbance in the presence of **gluconic acid**.[\[29\]](#)
- The results can be used to determine the IC_{50} value, which is the concentration of **gluconic acid** required to chelate 50% of the metal ions.[\[6\]](#)

Assessment of Gluconate Chelate on Plant Nutrient Uptake and Yield

This protocol describes a field experiment to evaluate the efficacy of a gluconate-chelated micronutrient fertilizer.[\[8\]](#)[\[30\]](#)

1. Experimental Design:

- Lay out the experiment in a randomized block design with multiple treatments and replications (e.g., 16 treatments, replicated twice).[\[8\]](#)[\[30\]](#)
- Treatments should include: a control (no micronutrient application), a treatment with a standard micronutrient salt (e.g., zinc sulfate), a treatment with a synthetic chelate (e.g., Zn-

EDTA), and the test treatment (e.g., Zn-Gluconate).[8]

2. Crop Management:

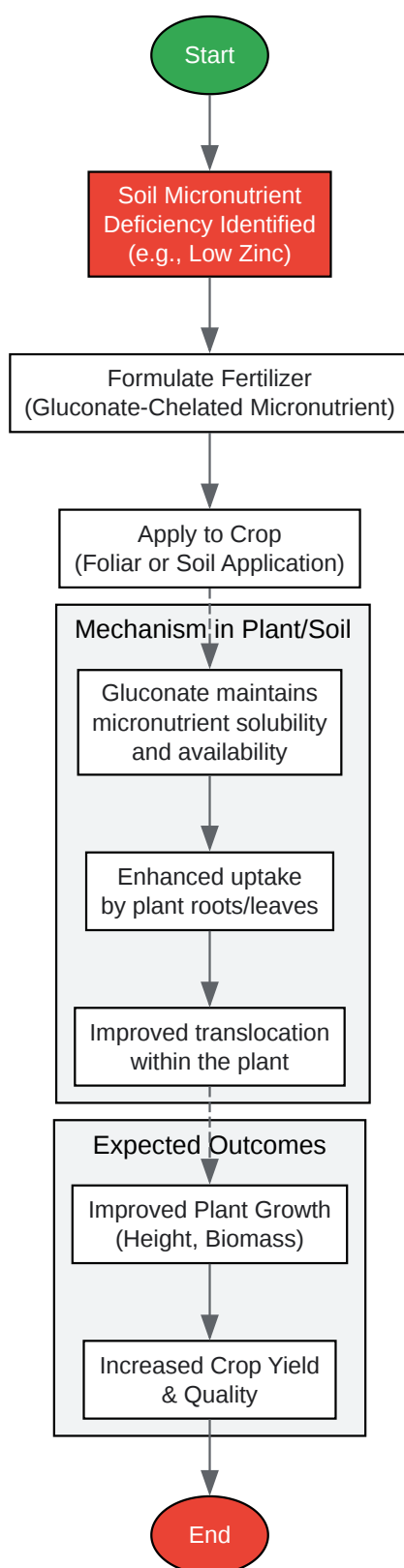
- Grow a selected crop (e.g., Bt-Cotton) following standard agronomic practices for the region, including the application of a recommended dose of NPK fertilizers.[30]
- Apply the micronutrient treatments as foliar sprays at critical growth stages, such as flowering (e.g., 55 days after sowing) and boll development (e.g., 75 days after sowing).[15]

3. Data Collection:

- **Nutrient Uptake:** To measure the rate of absorption, collect leaf samples at set intervals after foliar spraying (e.g., 3, 6, 12, 24, and 48 hours).[11] Analyze the leaf tissue for the concentration of the applied micronutrient using atomic absorption spectroscopy or ICP-OES.
- **Growth Parameters:** At various growth stages, measure plant height and dry matter accumulation.[11]
- **Yield Attributes:** At harvest, record key yield components, such as the number of bolls per plant, boll weight, and the final seed cotton yield (kg/ha).[8][15]

4. Statistical Analysis:

- Analyze the collected data using Analysis of Variance (ANOVA) to determine if there are statistically significant differences between the treatments.[8][11]
- Compare the performance of the gluconate chelate against the control and other forms of the micronutrient.



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Caption: Logical Flow of Gluconate Application in Agriculture.

Data on Fermentation Yield

The efficiency of **gluconic acid** production is highly dependent on the microbial strain and fermentation conditions. Optimization of parameters is key to achieving high yields for industrial-scale production.

Data Presentation: **Gluconic Acid** Production Yields via Fermentation

Microorganism	Substrate (Concentration)	Key Conditions	Yield (g/L)	Glucose Conversion	Reference
Aspergillus niger	Glucose (14% w/v)	30°C, pH 6.0, 7 days	58.46	-	[2]
Aspergillus niger	Glucose (10% w/v)	pH 6.5	10.00	>50%	[22]
Aspergillus niger	Corn Stover Hydrolysate	-	76.67	94.91%	[22]
Aspergillus niger NCIM 530	Golden Syrup (10% glucose)	28°C, pH 5.5, 44 hours	85.2	86.97%	[23]
A. niger ORS-4.410	Glucose (12%)	Inoculum 2% of 4-7 day spores	78.04	-	[1]
Aureobasidium pullulans	-	Continuous fermentation	375	78% product recovery	[7]

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